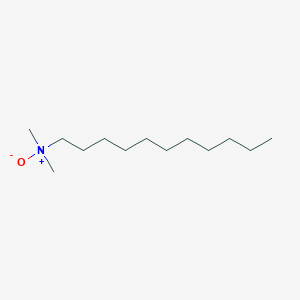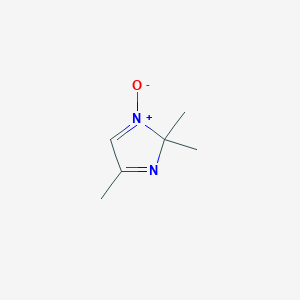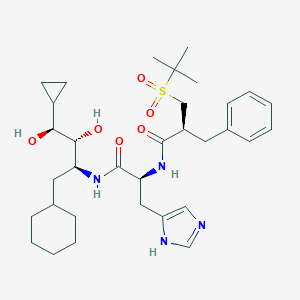
Undecilamina-N,N-dimetil-N-óxido
Descripción general
Descripción
UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE: is an organic compound belonging to the class of long-chain alkyl amine oxides. It is characterized by its surfactant properties, making it useful in various industrial and scientific applications . The compound has a molecular formula of C13H29NO and a molecular weight of 215.4 g/mol .
Aplicaciones Científicas De Investigación
UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE has a wide range of applications in scientific research:
Safety and Hazards
Mecanismo De Acción
The mechanism of action of UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in the study of membrane proteins and in the formulation of various products . The molecular targets include lipid bilayers and hydrophobic regions of proteins, facilitating their solubilization and study .
Análisis Bioquímico
Biochemical Properties
Undecylamine-N,N-dimethyl-N-oxide is involved in biochemical reactions due to its surfactant properties
Cellular Effects
It’s known to act as a surfactant, which could potentially influence cell function . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently documented.
Molecular Mechanism
As a surfactant, it could potentially interact with biomolecules in a way that influences their function . Specific details about binding interactions, enzyme inhibition or activation, and changes in gene expression are not currently available.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE can be synthesized through the oxidation of N,N-dimethylundecylamine. The reaction typically involves the use of hydrogen peroxide as the oxidizing agent under controlled conditions to ensure the formation of the N-oxide functional group .
Industrial Production Methods: In industrial settings, the production of UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE involves large-scale oxidation processes. The reaction conditions are optimized to achieve high yields and purity, often using continuous flow reactors to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The primary reaction for the synthesis of UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE is the oxidation of N,N-dimethylundecylamine.
Reduction: The compound can undergo reduction reactions to revert to its amine form.
Substitution: It can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE.
Reduction: N,N-dimethylundecylamine.
Substitution: Products vary based on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds:
DODECYLAMINE-N,N-DIMETHYL-N-OXIDE: Similar in structure but with a longer alkyl chain.
DECYLAMINE-N,N-DIMETHYL-N-OXIDE: Similar in structure but with a shorter alkyl chain.
TETRADECYLAMINE-N,N-DIMETHYL-N-OXIDE: Similar in structure but with an even longer alkyl chain.
Uniqueness: UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications .
Propiedades
IUPAC Name |
N,N-dimethylundecan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO/c1-4-5-6-7-8-9-10-11-12-13-14(2,3)15/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHBUVQCJMARBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399439 | |
| Record name | UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15178-71-9 | |
| Record name | UNDECYLAMINE-N,N-DIMETHYL-N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylundecylamine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)




![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)

![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)




